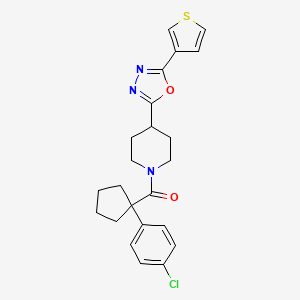
(1-(4-Chlorophenyl)cyclopentyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Chlorophenyl)cyclopentyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24ClN3O2S and its molecular weight is 441.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-(4-Chlorophenyl)cyclopentyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H29ClN4O, with a molecular weight of approximately 412.96 g/mol. The structure features a piperidine ring, a thiophene moiety, and a chlorophenyl group, which are known to influence its biological activity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. A study synthesized various derivatives and tested their activity against several bacterial strains. The results showed that compounds similar to the target molecule displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis , with some derivatives showing strong inhibitory effects on urease enzymes .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Strong |
| 7m | Bacillus subtilis | Moderate |
| 7n | Other strains | Weak to moderate |
Enzyme Inhibition
The compound has been investigated for its potential as an acetylcholinesterase inhibitor. A study highlighted that several synthesized derivatives showed strong inhibition against this enzyme, which is crucial in treating Alzheimer's disease. The IC50 values for the most active compounds ranged from 0.63 µM to 2.14 µM , indicating potent activity .
Anticancer Activity
In vitro studies have demonstrated that related oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7. These compounds increase the expression of p53 and promote caspase-3 cleavage, leading to programmed cell death. Molecular docking studies suggest that these compounds interact favorably with estrogen receptors, akin to known anticancer agents like Tamoxifen .
The biological activities of the compound are attributed to its ability to interact with specific biological targets:
- Enzyme Interaction : The presence of the oxadiazole ring enhances binding affinity to various enzymes, including acetylcholinesterase and urease.
- Receptor Modulation : The compound's structure allows it to modulate receptor activities, particularly those involved in apoptosis and cell signaling pathways.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- A study on derivatives of oxadiazole demonstrated significant anti-inflammatory effects in animal models when administered at varying doses.
- Another investigation focused on the neuroprotective effects of piperidine-based compounds, highlighting their potential in treating neurodegenerative diseases.
特性
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c24-19-5-3-18(4-6-19)23(10-1-2-11-23)22(28)27-12-7-16(8-13-27)20-25-26-21(29-20)17-9-14-30-15-17/h3-6,9,14-16H,1-2,7-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATOYNFVIQMZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














